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molecular formula C10H6Cl2N2O2 B7869219 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B7869219
M. Wt: 257.07 g/mol
InChI Key: FKYKLCCAVXYPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667335B2

Procedure details

A mixture of 3,4-dichloroaniline (24.3 g, 150 mmol), triethyl orthoformate (24.0 g, 162 mmol), ethyl nitroacetate (20.0 kg, 150 mmol) and acetic acid (1 ml) was refluxed for 1 h. After addition of additional triethyl orthoformate (300 ml, 1.8 mmol); iron powder (25.1 g, 450 mmol) and acetic acid (300 ml, 5.2 mol) the mixture was refluxed for 5 h. During this time, additional iron powder (25.1 g, 450 mmol) was added in 3 portions. The mixture was cooled to 60° C. and AcOEt (1 l) was added. After refluxing for 10 min, the precipitate was filtered and the filtrate was concentrated. Residual acetic acid was azeotropically removed by co-evaporation with toluene (500 ml). The crystalline residue was dissolved in dioxane (300 ml), 2N NaOH solution (300 ml) and charcoal (ca. 10 g) was added. The mixture was refluxed for 2 h, filtered and cooled to 5° C. HCl solution (37%) was added until precipitation was complete. Filtration and drying afforded the title compound (25.8 g, 67%) as light brown crystalline material. Mp. >235° C. dec. (H2O), MS: m/e=,255 [(M-H)−]
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
25.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
25.1 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
catalyst
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10](OCC)(OCC)OCC.[N+:20]([CH2:23]C(OCC)=O)([O-])=O.[C:29]([OH:32])(=[O:31])[CH3:30]>[Fe].C(OCC)(OCC)OCC.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH:10]=[C:30]([C:29]([OH:32])=[O:31])[N:20]=[CH:23]2)[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
24 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
ethyl nitroacetate
Quantity
20 kg
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25.1 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
25.1 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
300 mL
Type
catalyst
Smiles
C(OCC)(OCC)OCC
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Residual acetic acid was azeotropically removed by co-evaporation with toluene (500 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline residue was dissolved in dioxane (300 ml)
ADDITION
Type
ADDITION
Details
2N NaOH solution (300 ml) and charcoal (ca. 10 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
ADDITION
Type
ADDITION
Details
HCl solution (37%) was added until precipitation
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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